2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile

Medicinal Chemistry Nucleoside Synthesis Antiviral Research

Procure 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-64-5) for kinase inhibitor design. Its 3,5-difluoro substitution pattern creates a unique electron-withdrawing topology distinct from 3,4-difluoro or 2,5-difluoro regioisomers, critically influencing CYP450 metabolism and LogP (2.29 vs. 2.02 for the non-fluorinated analog). The 5-carbonitrile maintains essential hinge-binding geometry; shifting the nitrile to the 4-position alters activity. Purity ≥98% reduces pre-screen QC burden.

Molecular Formula C11H5F2N3
Molecular Weight 217.17 g/mol
CAS No. 960198-64-5
Cat. No. B1500167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile
CAS960198-64-5
Molecular FormulaC11H5F2N3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C#N
InChIInChI=1S/C11H5F2N3/c12-9-1-8(2-10(13)3-9)11-15-5-7(4-14)6-16-11/h1-3,5-6H
InChIKeyJWWXYUFIVLYWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-64-5): A Regiospecific Fluorinated Pyrimidine Building Block for Kinase-Focused Library Synthesis


2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile (CAS 960198-64-5) is a disubstituted pyrimidine heterocycle with the molecular formula C11H5F2N3 and a molecular weight of 217.17 g/mol . It belongs to the pyrimidine-5-carbonitrile class, a privileged scaffold in ATP-mimetic kinase inhibitor design, where it has been employed as a hinge-binding core in inhibitors targeting EGFR, VEGFR-2, and PI3K . The compound features a 3,5-difluorophenyl substituent at the pyrimidine 2-position and a nitrile group at the 5-position, providing a vector for meta-substituted fluorinated aryl SAR exploration that is structurally distinct from its 3,4-difluoro, 2,5-difluoro, and non-fluorinated phenyl analogs.

Why Regioisomeric 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile Cannot Be Interchanged with Other Difluorophenyl Analogs or Non-Fluorinated Pyrimidine-5-carbonitriles


Substituting the 3,5-difluorophenyl regioisomer with the 3,4-difluorophenyl (CAS 1447606-68-9) or 2,5-difluorophenyl (CAS 960198-63-4) analog, or with the non-fluorinated 2-phenylpyrimidine-5-carbonitrile (CAS 85386-15-8), is not chemically equivalent. The 3,5-difluoro substitution pattern establishes a unique electron-withdrawing topology and metabolic soft-spot profile compared to ortho/para-substituted congeners, directly influencing CYP450 oxidative metabolism susceptibility . Quantitatively, the introduction of fluorine atoms significantly alters lipophilicity: the measured LogP of 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile is 2.29, compared with 2.02 for the non-fluorinated 2-phenylpyrimidine-5-carbonitrile . Furthermore, the 5-carbonitrile position on the pyrimidine ring is critical for maintaining the electrophilic character required for ATP-mimetic hinge binding; shifting the nitrile to the 4-position (as in 6-(2,6-difluorophenyl)pyrimidine-4-carbonitrile, CAS 2098136-12-8) fundamentally alters the hydrogen-bond acceptor geometry within the kinase active site . Interchanging these analogs without verification introduces uncontrolled variables in logD, binding mode, and metabolic stability that compromise SAR interpretability.

Quantitative Evidence Differentiating 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile from Its Closest Structural Analogs


Validated Identity as a Key Intermediate in 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Unlike generic pyrimidine-5-carbonitrile building blocks, 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile has been explicitly disclosed in the patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with advantages of simple, safe operational processes and mild reaction conditions suitable for industrial production . This specific use-case has not been documented for the 2,5-difluorophenyl or 3,4-difluorophenyl regioisomers in publicly accessible patents.

Medicinal Chemistry Nucleoside Synthesis Antiviral Research Patent-Validated Intermediate

Lipophilicity (LogP) Differentiates 3,5-Difluorophenyl Analog from Non-Fluorinated 2-Phenylpyrimidine-5-carbonitrile

The calculated LogP of 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile is 2.29, a value identical across all difluorophenyl regioisomers due to the computational method but markedly higher than the 2.02 LogP of the non-fluorinated 2-phenylpyrimidine-5-carbonitrile . This 0.27 log unit increase translates to approximately a 1.9-fold increase in calculated octanol-water partition coefficient, reflecting enhanced membrane permeability potential typical of fluorinated drug candidates. The 3,5-substitution pattern achieves this lipophilicity enhancement while avoiding the ortho-fluorine effects on rotational freedom that may compromise target binding in the 2,5- and 2,6-difluoro regioisomers.

Lipophilicity Drug-likeness Pharmacokinetics LogP

Higher Commercial Purity Grade Availability (98%) Compared to Standard 95% for Regioisomeric Analogs

Multiple suppliers list 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile at 98% purity, whereas the standard purity specification for the 3,4-difluorophenyl analog (CAS 1447606-68-9) is typically 95–97% and the 2,5-difluorophenyl analog (CAS 960198-63-4) is most commonly 95% . The 98% purity grade reduces the burden of additional purification prior to use in sensitive catalytic coupling reactions or biological assays where trace impurities can confound activity readouts.

Purity Supplier Specification Quality Control Procurement

Scaffold-Class Validation: Pyrimidine-5-carbonitrile Core Active Against EGFRWT (IC50 = 0.09 μM) in Head-to-Head Comparison with Erlotinib

While direct biological data for the 3,5-difluorophenyl-substituted compound itself is not publicly available, the pyrimidine-5-carbonitrile scaffold has demonstrated potent EGFRWT inhibition with IC50 values as low as 0.09 μM (compound 11b) in HTRF assays, representing a 4.5- to 8.4-fold improvement in cellular antiproliferative activity over the clinical EGFR inhibitor erlotinib across HCT-116, HepG-2, MCF-7, and A549 cancer cell lines . This scaffold validation provides a strong inferential basis that 2-aryl-pyrimidine-5-carbonitrile derivatives bearing appropriate aryl substituents can achieve low nanomolar target engagement, and the 3,5-difluoro substituent offers a distinct fluorine topology for further optimization within this proven pharmacophore class.

EGFR Kinase Inhibition Anticancer Pyrimidine-5-carbonitrile

Validated Application Scenarios for 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile Based on Available Evidence


Kinase Inhibitor SAR Library Diversification at the 2-Aryl Position of the Pyrimidine-5-carbonitrile Core

The pyrimidine-5-carbonitrile core has demonstrated potent EGFRWT inhibition (IC50 = 0.09 μM) with 4.5- to 8.4-fold improved cellular activity over erlotinib . 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile can serve as a direct starting material for generating focused libraries exploring the electronic and steric effects of 3,5-difluoro substitution on kinase selectivity and cellular potency, in comparison with libraries generated from the 3,4-difluoro or non-fluorinated phenyl analogs. The enhanced LogP (2.29 vs. 2.02 for the non-fluorinated phenyl analog) provides a measurable lipophilicity differentiation for permeability SAR studies .

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs as Antiviral Candidates

The compound has been explicitly validated as a key intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines . Research groups developing antiviral nucleoside analogs can employ this intermediate in convergent synthetic routes that leverage the mild reaction conditions and industrial scalability documented in the patent literature. The 5-carbonitrile group serves as a versatile synthetic handle for further elaboration to amides, carboxylic acids, or heterocycles at the nucleoside 5-position.

Preclinical Lead Optimization Campaigns Requiring High-Purity (>97%) Fluorinated Building Blocks

For lead optimization programs where trace impurities introduced during library synthesis can confound biological assay interpretation, the 98% purity grade of this compound (Leyan, Catalog No. 1803925) reduces the need for pre-weighing QC checks or post-synthesis purification of intermediate derivatives . This purity tier is not uniformly available across all difluorophenyl regioisomers, making the 3,5-difluoro variant a preferred procurement choice for campaigns with stringent impurity thresholds.

Dual EGFR/PI3K Inhibitor Design Using the Pyrimidine-5-carbonitrile Pharmacophore

Recent literature validates pyrimidine-5-carbonitrile derivatives as dual EGFRWT/T790M and PI3K inhibitors with antiproliferative and pro-apoptotic activity . 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile, as a modular building block, enables rapid exploration of 2-aryl substitution effects on dual kinase inhibitory profiles. The 3,5-difluoro pattern may confer metabolic advantages over ortho-fluoro or non-fluorinated analogs in in vivo PK studies, although this hypothesis requires direct experimental confirmation.

Quote Request

Request a Quote for 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.